异丙胺碘化物

描述

Isopropamide iodide is an anticholinergic quaternary ammonium drug, which is used in several pharmaceutical dosage forms. It is known for its stability and can be determined using various spectrophotometric and chromatographic methods. The determination of isopropamide iodide is crucial for ensuring the correct dosage and efficacy of the pharmaceutical preparations in which it is included .

Synthesis Analysis

The synthesis of isopropamide iodide is not directly discussed in the provided papers. However, its stability and the ability to be determined in pharmaceutical formulations suggest that its synthesis yields a stable compound suitable for medical use. The synthesis process would likely involve the formation of a quaternary ammonium compound, which is a common structure for anticholinergic drugs .

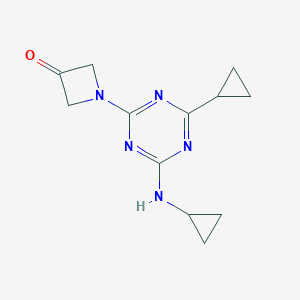

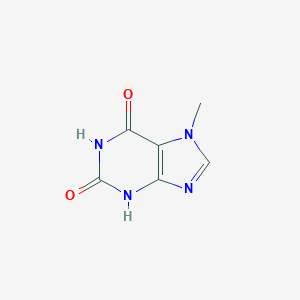

Molecular Structure Analysis

The molecular structure of isopropamide iodide, being a quaternary ammonium compound, plays a significant role in its function as an anticholinergic agent. The stability-indicating methods and the spectrophotometric determination techniques mentioned in the papers imply that the molecular structure is well-defined and contributes to the drug's efficacy .

Chemical Reactions Analysis

Isopropamide iodide can form complexes with various reagents, such as methyl orange and thymol blue, which are used for its determination. These complexes are formed in specific pH conditions and can be extracted for spectrophotometric analysis. The ability to form such complexes is indicative of the reactive nature of isopropamide iodide under certain conditions, which is essential for its determination and analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropamide iodide, such as its stability, are highlighted by the development of stability-indicating methods for its determination. The use of reversed-phase ion-pair liquid chromatography and spectrophotometric methods demonstrates the drug's consistent behavior under analytical conditions. The excellent peak shape, good reproducibility, and the ability to form ion-pair complexes for spectrophotometric determination are all indicative of its stable physical and chemical properties .

The papers provided focus on the determination of isopropamide iodide in pharmaceutical formulations, using various analytical methods. These methods are designed to be sensitive, selective, and precise, ensuring that isopropamide iodide can be accurately quantified in the presence of other compounds and potential degradates. The research demonstrates the drug's stability and the reliability of the analytical techniques used for its determination .

科学研究应用

分光光度法定量

异丙胺碘化物已使用分光光度法对其在药物制剂中的含量进行了分析。Hannoun 和 Al-Janabi(2020 年)的一项研究开发了一种分光光度法,利用在酸性介质中与百里酚蓝形成离子对络合物。该方法显示出优异的线性,并有效用于测定纯品和片剂形式的异丙胺碘化物,证明不会受到药物制剂中常见赋形剂的干扰 (Hannoun & Al-Janabi, 2020)。

稳定性指示方法

Abdelrahman 和 Abdelaleem(2016 年)开发了两种用于异丙胺碘化物的稳定性指示方法。这些方法包括连续导数比分光光度法和比光谱的平均中心化。这些方法已按照 ICH 指南进行验证,并证明可用于常规使用,分析时间短,突出了它们在药物中定量异丙胺碘化物的适用性 (Abdelrahman & Abdelaleem, 2016)。

电化学传感

Mohamed 等人(2018 年)开发了一种用于同时测定异丙胺碘化物的新型电化学传感器。该传感器使用经过间甲酚紫和羧化多壁碳纳米管改性的碳糊电极。该传感器显示出很高的灵敏度,适用于临床分析和药物制剂和人体液体中的质量控制 (Mohamed 等人,2018 年)。

离子同位素交换反应

Singare 和 Lokhande(2012 年)研究了碘离子同位素交换反应,该反应与研究异丙胺碘化物等化合物的行为有关。他们发现,这种交换反应的比反应速率随着温度的升高而降低,随着离子溶液浓度的增加而增加 (Singare & Lokhande, 2012)。

作用机制

Target of Action

Isopropamide Iodide primarily targets the muscarinic receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Isopropamide Iodide is a long-acting anticholinergic drug . It works by reducing the effect of acetylcholine, a chemical that nerves use to communicate with other nerves and muscle . By blocking the binding of acetylcholine to its receptor in nerve cells, it inhibits parasympathetic nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Isopropamide Iodide is the cholinergic pathway . By inhibiting the action of acetylcholine, it reduces the activity of this pathway, leading to decreased muscle contractions and glandular secretions .

Result of Action

The action of Isopropamide Iodide leads to the relief of symptoms of spastic and painful symptoms of gastrointestinal conditions . It is used in the treatment of peptic ulcer and other gastrointestinal disorders marked by hyperacidity and hypermotility .

安全和危害

Isopropamide Iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Relevant Papers

There are several papers related to Isopropamide Iodide. One paper discusses a novel, simple, and highly sensitive sensor for the simultaneous determination of Isopropamide Iodide and another drug . Another paper on DrugBank provides a comprehensive overview of Isopropamide Iodide, including its uses, interactions, and mechanism of action .

生化分析

Biochemical Properties

Isopropamide Iodide functions as an anticholinergic agent . It interacts with muscarinic acetylcholine receptors, inhibiting parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells .

Molecular Mechanism

The molecular mechanism of Isopropamide Iodide involves its action as an anticholinergic agent. It inhibits parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells .

属性

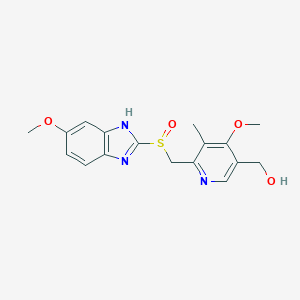

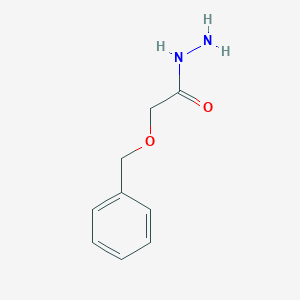

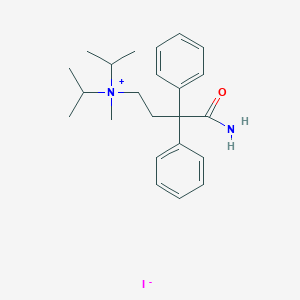

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMWENDZZIWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221221 | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71-81-8 | |

| Record name | Isopropamide iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropamide iodide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropamide Iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropamide iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPAMIDE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0KNA372SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Isopropamide Iodide?

A1: Isopropamide Iodide functions as an anticholinergic agent. [, , , ] It exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, primarily in the gastrointestinal tract. [, , , ]

Q2: What are the downstream effects of Isopropamide Iodide's anticholinergic activity?

A2: By blocking acetylcholine at muscarinic receptors, Isopropamide Iodide reduces smooth muscle tone and contractions in the gastrointestinal tract. This leads to decreased gastric motility and reduced gastric acid secretion, providing relief from symptoms such as abdominal cramps and spasms. [, , , , , , ]

Q3: What is the molecular formula and weight of Isopropamide Iodide?

A3: The molecular formula of Isopropamide Iodide is C23H33IN2O, and its molecular weight is 480.44 g/mol. [, ]

Q4: Has the crystal structure of Isopropamide Iodide been determined?

A4: Yes, the crystal and molecular structure of Isopropamide Iodide have been determined using single-crystal X-ray diffraction. The study revealed that the molecule adopts an orthorhombic crystal system and provided detailed information on bond lengths, angles, and conformation. [, ]

Q5: What analytical methods have been employed to determine Isopropamide Iodide in various matrices?

A5: Several analytical methods have been developed and validated for the determination of Isopropamide Iodide, including:* Spectrophotometry: This technique exploits the ability of Isopropamide Iodide to form ion-pair complexes with dyes such as Bromophenol Blue and Thymol Blue, which can be measured spectrophotometrically. [, , ]* Derivative Spectrophotometry: This approach enhances the selectivity and sensitivity of spectrophotometric measurements by analyzing the derivative of the absorbance spectrum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC methods, including reversed-phase ion-pair chromatography, offer high resolution and sensitivity for quantifying Isopropamide Iodide in pharmaceutical formulations. [, , ]* Capillary Zone Electrophoresis (CZE): This technique allows rapid and efficient separation and determination of Isopropamide Iodide in pharmaceutical products along with other active ingredients and preservatives. []* Electrochemical Sensing: Recent research has explored the development of highly sensitive electrochemical sensors for simultaneous determination of Isopropamide Iodide with other drugs. []

Q6: What are the advantages and disadvantages of the different analytical techniques for Isopropamide Iodide determination?

A6: Spectrophotometry is cost-effective and simple to implement but may lack specificity in complex matrices.* Derivative spectrophotometry improves selectivity but requires sophisticated instrumentation and data analysis.* HPLC offers high sensitivity and resolution but can be time-consuming and expensive.* CZE provides rapid separation but requires careful optimization of parameters.* Electrochemical sensors* offer high sensitivity and miniaturization potential but require further development and validation.

Q7: What is known about the absorption and distribution of Isopropamide Iodide?

A7: Research on rats suggests that Isopropamide Iodide is absorbed from the gastrointestinal tract, though its absorption may be influenced by factors such as bile salts. [, ] The presence of trichloroacetate anions has been shown to potentially enhance the absorption of Isopropamide Iodide. []

Q8: Has the impact of Isopropamide Iodide on gastric acid secretion been investigated?

A8: Yes, studies have demonstrated that Isopropamide Iodide effectively inhibits both basal and stimulated gastric acid secretion in humans. [, , ]

Q9: Have there been efforts to enhance the formulation and stability of Isopropamide Iodide?

A9: Research has explored encapsulating Isopropamide Iodide in liposomes to improve its delivery and potentially enhance its bioavailability. The addition of sodium taurodeoxycholate has been shown to increase the encapsulation efficiency of Isopropamide Iodide in liposomes. []

Q10: What is the safety profile of Isopropamide Iodide?

A11: While generally considered safe when used as directed, Isopropamide Iodide, like other anticholinergic drugs, may cause side effects, especially at higher doses. [, , ]

Q11: What are the primary therapeutic applications of Isopropamide Iodide?

A12: Isopropamide Iodide is primarily used in combination with other medications for the symptomatic relief of gastrointestinal disorders characterized by cramps, spasms, and hyperacidity. [, , , , , , ]

Q12: What are some areas of ongoing research related to Isopropamide Iodide?

A13:

Development of novel analytical techniques: Research continues to explore new and improved methods for sensitive and selective determination of Isopropamide Iodide in various matrices. [] * Drug delivery systems: Efforts are underway to develop advanced drug delivery systems, such as liposomes, to enhance the bioavailability and efficacy of Isopropamide Iodide. []* Combination therapies:* Research is ongoing to investigate the potential benefits and risks of using Isopropamide Iodide in combination with other medications for specific gastrointestinal disorders. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。